molecular formula C7H6O2 B12405011 4-Hydroxybenzaldehyde-d5

4-Hydroxybenzaldehyde-d5

Cat. No.: B12405011
M. Wt: 127.15 g/mol
InChI Key: RGHHSNMVTDWUBI-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybenzaldehyde-d5 is a deuterated form of 4-Hydroxybenzaldehyde, an organic compound with the molecular formula C7H6O2. The deuterated form, this compound, is used in various scientific research applications due to its unique properties. The compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at the para position relative to each other. This structural configuration imparts distinct reactivity to the molecule, making it suitable for various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzaldehyde-d5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    p-Hydroxybenzoic acid p-Hydroxybenzyl alcohol

    Substitution: Anisaldehyde

Mechanism of Action

Comparison with Similar Compounds

4-Hydroxybenzaldehyde-d5 is similar to other hydroxybenzaldehydes, such as:

    2-Hydroxybenzaldehyde:

    3-Hydroxybenzaldehyde: It has a hydroxyl group at the meta position.

Uniqueness

The para-substitution pattern of this compound significantly influences its reactivity and properties, making it distinct from its isomers. This unique structure allows for multiple functionalization opportunities, making it an essential building block in organic synthesis .

Properties

Molecular Formula

C7H6O2

Molecular Weight

127.15 g/mol

IUPAC Name

deuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone

InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D,5D

InChI Key

RGHHSNMVTDWUBI-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1C=O)O

Origin of Product

United States

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